molecular formula C17H24N2O5 B11942930 Carbobenzyloxyalanylvaline methyl ester

Carbobenzyloxyalanylvaline methyl ester

Cat. No.: B11942930
M. Wt: 336.4 g/mol
InChI Key: FZQUEJVAHBIFMS-JSGCOSHPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Carbobenzyloxyalanylvaline methyl ester is a synthetic peptide derivative featuring a carbobenzyloxy (Cbz) protecting group on the alanine residue and a methyl ester moiety on the valine carboxyl terminus. This compound is primarily utilized in peptide synthesis as an intermediate, where the Cbz group safeguards the amino functionality during coupling reactions, while the methyl ester enhances solubility and stability in organic solvents. Its structural complexity and functional versatility make it a critical tool in solid-phase peptide synthesis (SPPS) and biochemical studies.

Properties

Molecular Formula

C17H24N2O5

Molecular Weight

336.4 g/mol

IUPAC Name

methyl (2S)-3-methyl-2-[[(2S)-2-(phenylmethoxycarbonylamino)propanoyl]amino]butanoate

InChI

InChI=1S/C17H24N2O5/c1-11(2)14(16(21)23-4)19-15(20)12(3)18-17(22)24-10-13-8-6-5-7-9-13/h5-9,11-12,14H,10H2,1-4H3,(H,18,22)(H,19,20)/t12-,14-/m0/s1

InChI Key

FZQUEJVAHBIFMS-JSGCOSHPSA-N

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](C(C)C)C(=O)OC)NC(=O)OCC1=CC=CC=C1

Canonical SMILES

CC(C)C(C(=O)OC)NC(=O)C(C)NC(=O)OCC1=CC=CC=C1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Carbobenzyloxyalanylvaline methyl ester can be synthesized through a series of chemical reactions involving the protection and deprotection of functional groups. One common method involves the use of benzyl chloroformate (Cbz-Cl) to protect the amino group of alanine, followed by coupling with valine methyl ester using a coupling reagent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) . The reaction is typically carried out in an organic solvent like dichloromethane (DCM) under mild conditions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and high-throughput purification techniques such as high-performance liquid chromatography (HPLC) to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions

Carbobenzyloxyalanylvaline methyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of carbobenzyloxyalanylvaline methyl ester involves its role as a protected amino acid derivative. The carbobenzyloxy (Cbz) group protects the amino group during peptide synthesis, preventing unwanted side reactions. The ester group can be selectively hydrolyzed or reduced to yield the corresponding carboxylic acid or alcohol, facilitating further chemical modifications .

Comparison with Similar Compounds

Comparison with Structurally or Functionally Similar Compounds

While direct experimental data on carbobenzyloxyalanylvaline methyl ester are absent in the provided evidence, comparisons can be drawn to analogous methyl ester-containing compounds in terms of analytical methodologies, structural features, and biochemical roles.

Structural and Functional Analogues

Table 1: Key Methyl Ester-Containing Compounds from Literature
Compound Name Structure/Functional Group Primary Application Analytical Method Reference
Heptadecanoic acid methyl ester Saturated fatty acid methyl ester Internal standard in lipidomics (GC-MS) GC-MS (Fig. 2A, ) [1]
Palmitic acid methyl ester C16:0 fatty acid methyl ester Biomarker in plant stress responses GC-MS (Fig. 10, ) [2]
Stearic acid methyl ester C18:0 fatty acid methyl ester Lipid metabolism studies GC-MS (Fig. 2C, ) [1]
Sandaracopimaric acid methyl ester Diterpene methyl ester Natural resin component (GC analysis) GC-FID (Fig. 7, ) [5]
2-Oxobutyric acid methyl ester α-keto acid methyl ester Substrate in transaminase activity assays Acetophenone assay [3]
Key Observations:

Analytical Utility : Methyl esters of fatty acids (e.g., palmitic, stearic) and diterpenes (e.g., sandaracopimaric acid) are routinely analyzed via GC-MS or GC-FID due to their volatility and stability . This compound, being a peptide derivative, would require alternative methods like LC-MS or HPLC for characterization, as its larger molecular weight and polarity limit GC compatibility.

Biochemical Roles: Unlike fatty acid methyl esters (lipid biomarkers) or α-keto acid esters (enzyme substrates), this compound serves as a synthetic building block. Its Cbz group facilitates selective deprotection, a feature absent in simpler methyl esters like heptadecanoic acid derivatives .

Stability and Reactivity : Methyl esters in fatty acids enhance stability during storage and analysis , whereas peptide methyl esters (e.g., carbobenzyloxyalanylvaline) are prone to hydrolysis under basic conditions, necessitating careful handling in synthetic workflows.

Contrast with Natural Methyl Esters

Natural methyl esters, such as those in Austrocedrus chilensis resin (e.g., torulosic acid methyl ester, communic acid methyl esters), are biosynthesized for ecological functions like antimicrobial defense . In contrast, this compound is entirely synthetic, designed for controlled peptide elongation without biological activity.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.